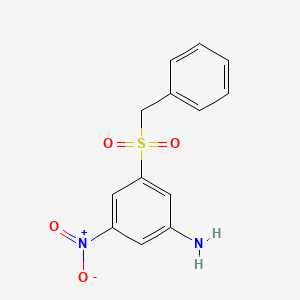

3-(Benzylsulfonyl)-5-nitroaniline

Descripción

Significance of Sulfonyl-Containing Aniline (B41778) Derivatives in Organic Synthesis

Sulfonyl-containing aniline derivatives are a class of organic compounds characterized by the presence of a sulfonyl group (R-SO₂-) attached to an aniline core. The sulfonamide functional group is a prominent feature in a wide array of biologically active molecules and serves as a key functional group in organic synthesis. wikipedia.org The presence of the sulfonyl group can significantly influence the electronic properties and reactivity of the aniline ring.

Traditionally, the synthesis of sulfones involves the oxidation of sulfides, which can require harsh conditions and the use of odorous thiols. wikipedia.org More contemporary methods include transition-metal-catalyzed coupling reactions and C-H activation approaches. wikipedia.org The sulfonamide moiety itself is fundamental in medicinal chemistry, famously represented by sulfonamide antibiotics. taylorandfrancis.com This functional group can act as a bioisostere for other groups, potentially leading to compounds with improved activity and reduced toxicity. taylorandfrancis.com

Overview of Aromatic Nitro Compounds as Synthetic Intermediates

Aromatic nitro compounds, characterized by the presence of a nitro group (-NO₂) on an aromatic ring, are crucial intermediates in organic synthesis and the chemical industry. nbinno.comfluorochem.co.ukmatrixscientific.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. google.com

One of the most valuable transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. matrixscientific.com This reaction provides a versatile route to a wide range of substituted anilines that may not be accessible through direct nitration. fluorochem.co.uk Aromatic nitro compounds are precursors for the synthesis of dyes, pharmaceuticals, and other fine chemicals. matrixscientific.comgoogle.com For instance, 4-nitroaniline (B120555) is a key intermediate in the production of dyes, antioxidants, and pharmaceuticals. wikipedia.org

Contextualization of 3-(Benzylsulfonyl)-5-nitroaniline within Current Chemical Research Landscape

This compound, with its combination of a benzylsulfonyl group and a nitroaniline core, represents a molecule with latent potential for further chemical exploration. The nitro group can be readily reduced to an amine, opening up avenues for the synthesis of a variety of derivatives. The resulting diamine could be a precursor for heterocyclic compounds or for the introduction of further functionalities. The benzylsulfonyl moiety not only influences the electronic nature of the aniline ring but can also participate in various chemical transformations. Although specific research on this compound is limited, its structural motifs are prevalent in compounds of medicinal and material science interest.

Chemical Properties of this compound

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 912772-83-9 | fluorochem.co.ukmatrixscientific.commatrixscientific.com |

| Molecular Formula | C₁₃H₁₂N₂O₄S | fluorochem.co.ukmatrixscientific.com |

| Molecular Weight | 292.32 g/mol | matrixscientific.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Note: The lack of specified physical properties such as melting point, boiling point, and solubility indicates that these have not been widely reported in publicly accessible documents.

Synthesis of Sulfonyl-Containing Nitroanilines

The synthesis of a molecule like this compound can be conceptually approached through several synthetic strategies, based on established organic chemistry reactions. While a specific documented synthesis for this compound is not found, plausible routes can be inferred.

One potential pathway could involve the reaction of a suitable aniline derivative with a benzylsulfonyl chloride. For example, the reaction of 3-amino-5-nitrobenzenesulfonamide (B1457154) with a benzylating agent could be a possible, though likely complex, route. A more direct approach might involve the sulfonylation of N-benzyl-3-nitroaniline.

A common method for the formation of sulfonamides is the reaction of a sulfonyl chloride with an amine. nih.gov The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed.

Table 2: Potential Synthetic Reactions for Sulfonamide Formation

| Reaction Type | Reactants | General Conditions |

| Sulfonylation of an Amine | Amine (R-NH₂) + Sulfonyl Chloride (R'-SO₂Cl) | Presence of a base (e.g., pyridine (B92270), triethylamine) |

| Reaction with N-Silylamines | N-Silylamine + Sulfonyl Chloride | Can be performed neat or in a solvent like acetonitrile (B52724) |

Research Applications and Future Directions

Given the functional groups present, this compound could be a valuable intermediate in several areas of research. The nitro group serves as a handle for further chemical modification, most notably its reduction to an amine. This would yield 3-amino-5-(benzylsulfonyl)aniline, a diamine that could be a building block for polymers or heterocyclic compounds.

In medicinal chemistry, nitroaromatic compounds themselves can exhibit biological activity, and their aniline derivatives are often key components of pharmaceuticals. nbinno.comgoogle.com The sulfonamide moiety is a well-known pharmacophore. taylorandfrancis.com Therefore, derivatives of this compound could be synthesized and screened for various biological activities.

The lack of extensive research on this particular molecule presents an opportunity for future investigation. A thorough study of its synthesis, characterization, and reactivity would be a valuable contribution to the field of organic chemistry. Furthermore, exploring the potential applications of its derivatives in medicinal chemistry and materials science could lead to new discoveries.

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzylsulfonyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-11-6-12(15(16)17)8-13(7-11)20(18,19)9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLLPNLKTNURMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzylsulfonyl 5 Nitroaniline and Analogous Structures

Precursor Synthesis and Functional Group Introduction

The assembly of the target molecule, 3-(benzylsulfonyl)-5-nitroaniline, begins with the independent synthesis of its two key fragments: the substituted aniline (B41778) core and the benzylsulfonyl group.

Preparation of 5-nitroaniline Precursors

The synthesis of substituted 5-nitroanilines is a foundational step. The specific precursor for the title compound is 3-amino-1-nitrobenzene, commonly known as m-nitroaniline. However, the synthesis of analogous structures involves various substituted anilines. General methods often start with the nitration of an appropriate aniline derivative. For instance, the synthesis of 2-methyl-5-nitroaniline (B49896) is achieved by the nitration of o-toluidine (B26562) using a mixture of nitric and sulfuric acid at low temperatures. chemicalbook.com Another strategy involves the selective reduction of a dinitro compound. The preparation of 2-fluoro-5-nitroaniline, for example, can be accomplished by treating 2,4-dinitrofluorobenzene with iron powder in the presence of an acid like acetic acid or hydrochloric acid, which selectively reduces the nitro group at the 2-position. google.com

More modern approaches for direct amination of aromatic nitro compounds have also been explored, which can provide nitroaniline derivatives in a single step from a nitroaromatic precursor. googleapis.com These methods are crucial for accessing a diverse range of aniline precursors needed for synthesizing analogous structures.

Table 1: Selected Synthetic Methods for 5-Nitroaniline Precursors

| Precursor | Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-nitroaniline | o-Toluidine | Nitric Acid, Sulfuric Acid | -10°C to 10°C | 90% | chemicalbook.com |

| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Iron Powder, Acetic Acid | Reflux for 10 minutes | 70% | google.com |

| p-Nitroaniline | Nitroaniline | Acid Catalyst (e.g., HCl) | Boiling with concentrated HCl | High (98-100%) | echemi.com |

Synthesis of Benzylsulfonyl Moiety Precursors

The benzylsulfonyl group is typically introduced using a reactive precursor, most commonly benzylsulfonyl chloride. The synthesis of arylsulfonyl chlorides can be achieved through several established routes. orgsyn.org A primary method is the chlorosulfonation of the corresponding aromatic compound. wikipedia.org For benzylsulfonyl chloride, this would involve the reaction of toluene (B28343) with chlorosulfonic acid. This electrophilic aromatic substitution reaction directly introduces the chlorosulfonyl group onto the aromatic ring. orgsyn.orgwikipedia.org

Alternatively, sulfonyl chlorides can be prepared from sulfonic acids or their salts by reacting them with reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.orgsigmaaldrich.com Another route involves the diazotization of an aniline, followed by reaction with sulfur dioxide in the presence of a copper catalyst, which is particularly useful for preparing a wide variety of substituted arylsulfonyl chlorides. orgsyn.org

Sulfonamide Bond Formation Protocols

The crucial step in synthesizing the target compound is the formation of the sulfonamide linkage between the amine group of the nitroaniline precursor and the sulfur atom of the benzylsulfonyl precursor.

Amine Acylation with Sulfonyl Chlorides

The most traditional and widely used method for forming sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.orgresearchgate.net In the context of this compound, this involves the acylation of 3-nitroaniline (B104315) with benzylsulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net This method is robust and has been used to synthesize tens of thousands of different sulfonamides. libretexts.org While effective, this classic approach necessitates the preparation and handling of sulfonyl chlorides, which can be unstable and require toxic reagents for their synthesis. researchgate.net

Sulfur-Phenolate Exchange as a Synthetic Pathway

A more recent and milder alternative to the use of sulfonyl chlorides is the Sulfur-Phenolate Exchange (SuPhenEx) reaction. nih.govorganic-chemistry.orgnih.gov This method avoids the need for sulfonyl chlorides, instead utilizing more stable and easy-to-handle sulfonate esters. wur.nl Specifically, the synthesis of sulfonamides can be achieved by reacting an amine with a 4-nitrophenyl sulfonate ester, such as 4-nitrophenyl benzylsulfonate. organic-chemistry.orgnih.gov The 4-nitrophenolate (B89219) acts as an excellent leaving group, facilitating the nucleophilic attack by the amine on the sulfur atom to form the sulfonamide bond. wur.nl This reaction proceeds efficiently at room temperature without the need for a catalyst and often results in high yields and shorter reaction times compared to conventional methods. nih.govorganic-chemistry.org The stability of the resulting sulfonamide bond under these reaction conditions adds to the utility of this method for multi-step syntheses. nih.gov

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Control

The efficiency of sulfonamide synthesis is highly dependent on the reaction conditions.

For the classical acylation with sulfonyl chlorides , the choice of base and solvent is critical. Bases like triethylamine or diisopropylethylamine (DIPEA) are commonly used. researchgate.net Solvents can range from chlorinated hydrocarbons to polar aprotic solvents like dimethylformamide (DMF). nih.gov Temperature control is also important; reactions are often initiated at 0°C before being allowed to proceed at room temperature. nih.gov

For the Sulfur-Phenolate Exchange (SuPhenEx) , the conditions are notably mild. The reaction is typically performed in acetonitrile (B52724) (CH₃CN) at room temperature. organic-chemistry.orgnih.gov An initial deprotonation of the amine using a base like sodium hydride (NaH) may be performed to generate a more potent nucleophile before the addition of the sulfonate ester. organic-chemistry.org The key advantage is the avoidance of harsh conditions, elevated temperatures, and the need for rigorous drying. organic-chemistry.orgwur.nl

Other optimization strategies include one-pot procedures that generate the sulfonyl chloride in situ from carboxylic acids, followed by the addition of the amine, which leverages copper catalysis. princeton.edu Another approach involves the iodine-mediated reaction of sodium sulfinates with amines, where optimization of additives (NH₄I), solvent (CH₃CN), and temperature (80°C) was shown to be crucial for achieving high yields. nih.gov

Table 2: Comparison of Sulfonamide Formation Protocols

| Method | Key Reagents | Catalyst/Base | Typical Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Amine Acylation | Sulfonyl Chloride, Amine | Pyridine, Triethylamine | DMF, CH₂Cl₂ | 0°C to Room Temp | Widely applicable, robust | libretexts.orgresearchgate.net |

| Sulfur-Phenolate Exchange (SuPhenEx) | 4-Nitrophenyl Sulfonate, Amine | None (or NaH for deprotonation) | Acetonitrile (CH₃CN) | Room Temperature | Mild, fast, high-yielding, avoids sulfonyl chlorides | nih.govorganic-chemistry.org |

| Iodine-Mediated Coupling | Sodium Sulfinate, Amine | NH₄I (additive) | Acetonitrile (CH₃CN) | 80°C | Metal-free, good substrate scope | nih.gov |

| One-Pot Decarboxylative Coupling | Carboxylic Acid, Amine, SO₂Cl₂ | Copper Catalyst | Not specified | Not specified | Uses readily available starting materials | princeton.edu |

Advanced Synthetic Strategies for Related Compounds

The synthesis of sulfonamide derivatives, a class to which this compound belongs, has benefited significantly from modern synthetic technologies. These advancements aim to improve efficiency, safety, and scalability compared to traditional batch methods.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of key chemical intermediates, including sulfonyl chlorides, which are precursors to sulfonamides. rsc.org This methodology offers enhanced safety and control over highly exothermic reactions, which are common in the preparation of these compounds. rsc.org By using small reactor volumes and short residence times, continuous flow systems can achieve high space-time yields, making the process highly efficient and scalable. rsc.org For instance, a protocol for synthesizing sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent has been developed in a continuous flow system. rsc.org This setup allows for precise control over reaction parameters and mitigates the risk of thermal runaway. rsc.org

The application of flow technologies is particularly impactful in drug discovery for creating libraries of compounds like sulfonamides. acs.org An eco-friendly flow synthesis of a sulfonamide library has been demonstrated, emphasizing waste minimization and the use of greener solvents. acs.org Such systems can be designed to sequentially produce primary, secondary, and tertiary sulfonamides, with products often being pure enough after simple extraction and precipitation to not require further purification for biological screening. acs.org A fully automated flow-through system for producing secondary sulfonamides has also been developed, utilizing a "catch and release" protocol to yield products of high purity without the need for column chromatography. nih.govacs.org This automated platform can operate unattended for extended periods, significantly increasing throughput for creating compound libraries. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a cornerstone for accelerating organic reactions, including the formation of sulfonamides. This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgscirp.org A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- rsc.orgorganic-chemistry.orgscirp.org-triazine (TCT) as an activating agent. organic-chemistry.orgscribd.com This process is performed under mild conditions and avoids the isolation of unstable sulfonyl chloride intermediates. organic-chemistry.org The reaction proceeds in two short microwave-irradiated steps, offering high yields and accommodating a wide range of substrates, including aromatic and aliphatic sulfonic acids and various amines. organic-chemistry.orgresearchgate.net

Studies comparing conventional and microwave-assisted methods for sulfonamide synthesis consistently show the superiority of the latter in terms of reaction speed and yield. scirp.org For example, the synthesis of certain sulfonamide derivatives under microwave irradiation can be completed in as little as 10-20 minutes at temperatures of 120-200°C, achieving higher yields than conventional refluxing methods that take several hours. scirp.org This efficiency makes microwave-assisted synthesis highly valuable for the rapid generation of novel sulfonamide derivatives. scirp.org

| Reactants | Method | Reaction Time | Temperature | Yield |

|---|---|---|---|---|

| Sulfamethoxazole + Benzoyl chloride | Microwave | 10 min | 120°C | Higher Yield |

| Sulfanilamide + Phthalic acid | Conventional | 2.5 h | 200°C (Reflux) | Lower Yield |

| Sulfanilamide + Phthalic acid | Microwave | 20 min | 200°C | Higher Yield |

| Various Sulfonic Acids + Amines | Conventional | Longer Time | 50°C | Lower Yields |

| Various Sulfonic Acids + Amines | Microwave | 10 min (second step) | 50°C | High Yields |

Purification and Isolation Techniques in the Synthesis of Sulfonamide Derivatives

The purification and isolation of sulfonamide derivatives are critical steps to ensure the final product's quality and purity. The choice of method depends on the physical and chemical properties of the compound and the nature of the impurities.

Common purification techniques include:

Recrystallization : This is a widely used method for purifying solid compounds. For sulfonamides, solvents like ethanol (B145695) or isopropanol-water mixtures are often effective. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the mother liquor. google.com The physical characteristics of the crystals, such as being free-flowing, can be important for certain applications and can be controlled through the choice of solvent and crystallization conditions. google.com

Extraction : Liquid-liquid extraction is frequently employed during the workup of a reaction. After a reaction is complete, the mixture is often diluted with an organic solvent like dichloromethane (B109758) and washed with aqueous solutions (e.g., water, dilute acid, or base) to remove salts and other water-soluble impurities. acs.org Salting-out liquid-liquid extraction (SALLE) can be used to improve the extraction of water-soluble organic analytes by increasing the salt concentration in the aqueous phase, which drives the analyte into the organic phase. mdpi.com

Chromatography : For separating mixtures that are difficult to purify by other means, various chromatographic techniques are used. These include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC). quora.com

Solid-Phase Extraction (SPE) : SPE is a common technique for sample preparation and purification, particularly for isolating sulfonamides from complex matrices. mdpi.comnih.gov It involves passing a solution containing the analyte through a solid sorbent, which retains the analyte. The analyte is then eluted with a different solvent. Oasis HLB cartridges are an example of a sorbent used for the SPE of sulfonamides. nih.gov

Chemical Transformations and Reactivity Profiles of 3 Benzylsulfonyl 5 Nitroaniline

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the molecule's reactivity, primarily through its reduction and its ability to activate the aromatic ring.

Reductive Transformations

The most significant reaction of the nitro group in 3-(Benzylsulfonyl)-5-nitroaniline is its reduction to a primary amine. This transformation is a cornerstone in the synthesis of more complex molecules, particularly for creating diamino compounds that serve as precursors to heterocycles. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups. wikipedia.orgnih.gov

Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. masterorganicchemistry.comyoutube.comcommonorganicchemistry.com Alternatively, metal-based reductions using tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium are widely employed and offer a milder option that can be selective in the presence of other reducible groups. masterorganicchemistry.comcommonorganicchemistry.com For instance, the reduction of nitroarenes to anilines is a well-established industrial process. wikipedia.org A notable method for the selective reduction of one nitro group in dinitro compounds involves sodium sulfide (B99878), which could be relevant for substrates with multiple nitro functionalities. wikipedia.org

It is important to clarify that the Wolff-Kishner reduction is not directly applicable to the reduction of a nitro group; its function is the deoxygenation of aldehydes and ketones to their corresponding alkanes.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation; a common and efficient method. commonorganicchemistry.com | Highly effective but can also reduce other functional groups like alkenes and alkynes. masterorganicchemistry.com |

| Fe/HCl or Zn/HCl | Metal-acid reduction; a classic and often cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com | Generally mild and can be more selective than catalytic hydrogenation. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride; provides a mild reduction, useful for sensitive substrates. commonorganicchemistry.com | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Used for in situ nitro reduction in one-pot syntheses. researchgate.net | Can be employed at room temperature. researchgate.net |

| Sodium Borohydride (NaBH₄) with Catalyst | Requires a catalyst, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, to reduce nitroanilines. nih.govresearchgate.net | Reaction rates are significantly enhanced by the catalyst. nih.govresearchgate.net |

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov In this compound, both the nitro group and the benzylsulfonyl group are strongly electron-withdrawing, making the aromatic ring highly electron-deficient. scispace.com

Reactivity of the Aniline (B41778) Moiety

The amino group of the aniline moiety is nucleophilic and acts as a powerful activating, ortho-, para-directing group in electrophilic substitutions. However, its reactivity in this compound is significantly tempered by the two strong electron-withdrawing groups on the ring.

Amine Condensation Reactions

Primary amines, such as the one in this compound, characteristically undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

However, the nucleophilicity of the amino group in the target molecule is substantially reduced due to the electronic pull of the adjacent nitro and benzylsulfonyl groups. nih.gov Consequently, these condensation reactions may require more forcing conditions, such as acid catalysis or elevated temperatures, compared to simple anilines. acs.org Studies on electron-deficient anilines confirm that their condensation can be sluggish. nih.gov

Table 2: Illustrative Amine Condensation

| Reactant 1 | Reactant 2 | Product Type | Conditions |

|---|---|---|---|

| Primary Amine (e.g., Aniline) | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Acid Catalyst, Dehydration |

| Primary Amine (e.g., Aniline) | Ketone (e.g., Acetone) | Imine (Schiff Base) | Acid Catalyst, Dehydration |

Cyclization Reactions Leading to Fused Heterocyclic Systems

A key synthetic utility of nitroanilines is their conversion into fused heterocyclic systems, most notably benzimidazoles. nih.govnih.gov The synthesis of a benzimidazole (B57391) from this compound would not be a direct cyclization but would first require the reduction of the nitro group to an amine, as described in section 3.1.1. This would yield 3-amino-5-(benzylsulfonyl)benzene-1,2-diamine.

This resulting ortho-phenylenediamine derivative is the crucial intermediate for benzimidazole formation. The cyclization is then typically achieved by reacting the diamine with a one-carbon electrophile. Common methods include condensation with aldehydes or carboxylic acids (or their derivatives). pcbiochemres.comgoogle.com One-pot procedures have been developed where a 2-nitroaniline (B44862) is reduced and condensed with an aldehyde in a single step to yield a 2-substituted benzimidazole. pcbiochemres.com

Table 3: Common Methods for Benzimidazole Synthesis from o-Phenylenediamines

| Diamine Precursor | Reagent | Product |

|---|---|---|

| o-Phenylenediamine (B120857) | Aldehyde (R-CHO) | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Carboxylic Acid (R-COOH) | 2-Substituted Benzimidazole |

| o-Phenylenediamine | Formic Acid (HCOOH) | Benzimidazole (unsubstituted at C2) google.com |

Electrophilic Aromatic Substitution on the Aniline Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on a substituted benzene (B151609) is governed by the electronic properties of the existing substituents. wikipedia.orglibretexts.org

In this compound, the ring is substituted with three groups with competing effects:

-NH₂ (Amino): A strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons via resonance. scispace.comrsc.org

-SO₂Bn (Benzylsulfonyl): A deactivating, meta-director due to the strong inductive electron withdrawal by the sulfonyl group.

-NO₂ (Nitro): A strongly deactivating, meta-director due to both inductive and resonance effects. scispace.comrsc.org

The directing effects of these groups are as follows:

-NH₂ directs to: C2, C4, C6

-SO₂Bn (at C3) directs to: C1, C5 (already substituted) and C2, C6

-NO₂ (at C5) directs to: C1, C3 (already substituted) and C2, C4, C6

Reactivity of the Benzylsulfonyl Group

The benzylsulfonyl group, characterized by a sulfur atom bonded to both a benzylic carbon and an aromatic ring, exhibits a distinct reactivity profile. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the phenyl ring of this compound can modulate the reactivity of the distal benzylsulfonyl functionality.

The carbon-sulfur (C-S) bond in aryl sulfones is generally stable. However, the benzylic C-S bond is comparatively weaker and can be cleaved under specific chemical conditions. The stability of the benzylsulfonyl group in this compound is a critical factor in its potential applications, for instance, as a protecting group in organic synthesis.

Several methods are known for the cleavage of C-S bonds in sulfones, which could potentially be applied to this compound. These include reductive, oxidative, and light-induced cleavage reactions.

Reductive Cleavage: Nickel-catalyzed reductive cross-coupling reactions have been shown to cleave the C(sp²)-SO₂ bond in aryl sulfones. acs.org While this typically targets the bond between the sulfur and the aromatic ring, similar conditions could potentially effect the cleavage of the benzylic C-S bond.

Photochemical Cleavage: The C-S bond in heteroaryl sulfones has been shown to undergo homolytic cleavage when promoted by light and a base such as cesium carbonate. acs.org Similarly, visible light-triggered cleavage of benzylic thioether C-S bonds can be achieved through photoredox catalysis, leading to the formation of carbocations. unipr.it Irradiation of alkyl and benzyl (B1604629) ethyl sulfides at 254 nm has also been shown to cause efficient homolytic cleavage of the C-S bond. researchgate.net These photochemical methods suggest that the benzylsulfonyl group in this compound might be susceptible to cleavage under specific light conditions, potentially influenced by the electronic nature of the nitroaniline moiety.

The following table summarizes potential cleavage conditions for the benzylsulfonyl group based on general reactivity of related compounds.

| Reaction Type | Reagents and Conditions | Potential Products | Reference |

| Reductive Coupling | Nickel catalyst, Zinc reductant | 3-Amino-5-nitrotoluene, Phenylmethanesulfinic acid | acs.org |

| Photochemical Cleavage | Visible light, Cs₂CO₃ | 3-Nitro-5-(sulfinyl)aniline, Toluene (B28343) | acs.org |

| Photochemical Homolysis | UV light (e.g., 254 nm) | 3-Nitro-5-(phenylsulfonyl)aniline radical, Benzyl radical | researchgate.net |

This table presents potential reactions based on the known chemistry of related sulfones and has not been experimentally verified for this compound.

Beyond cleavage, the benzylsulfonyl group itself contains reactive sites that could participate in further functionalization reactions. The benzylic protons and the aromatic ring of the benzyl group are potential sites for chemical modification.

Functionalization of the Benzylic Position: The benzylic C-H bonds in benzyl sulfones are activated and can undergo oxidation. Methods for the selective monooxidation of alkylated benzenes to benzylic alcohols have been developed, which could potentially be applied to this compound to introduce a hydroxyl group at the benzylic position. acs.org Such a transformation would yield 3-((hydroxy(phenyl)methyl)sulfonyl)-5-nitroaniline. Furthermore, the benzylic position of alkylarenes can be functionalized through various catalytic systems, including photocatalysis, for the introduction of other groups. researchgate.net

Functionalization of the Benzyl Group's Aromatic Ring: The phenyl ring of the benzylsulfonyl moiety can undergo electrophilic aromatic substitution reactions. However, the reactivity will be influenced by the deactivating nature of the sulfonyl group. Reactions such as nitration or halogenation would likely require forcing conditions and would be directed to the meta position of the benzyl ring.

The potential for these functionalizations is summarized in the table below.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Benzylic C-H Oxidation | Copper(I) acetate, Bis(methanesulfonyl) peroxide | 3-((Hydroxy(phenyl)methyl)sulfonyl)-5-nitroaniline | acs.org |

| Benzylic C-H Functionalization | Photocatalyst, various reagents | Variously substituted benzylsulfonyl derivatives | researchgate.net |

| Aromatic Nitration | HNO₃/H₂SO₄ | 3-((3-Nitrobenzyl)sulfonyl)-5-nitroaniline | - |

This table outlines hypothetical functionalization reactions based on the general reactivity of benzyl sulfones. These reactions have not been confirmed for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are fundamental to determining the structure of a molecule by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Structural Assignment

NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-(Benzylsulfonyl)-5-nitroaniline is expected to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) bridge.

Benzyl (B1604629) Group: The five protons of the phenyl ring would likely appear as a multiplet in the range of 7.2-7.4 ppm. The two benzylic protons (CH₂) of the sulfonyl group would present as a singlet around 4.3-4.5 ppm.

Nitroaniline Ring: The three protons on the 3-nitroaniline (B104315) ring would appear as distinct signals in the downfield region (typically 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and sulfonyl groups. Their splitting patterns (e.g., triplets, doublets of doublets) would be crucial for confirming their relative positions.

Amine Group: The two amine (NH₂) protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would show multiple signals for the 12 aromatic carbons. The carbons attached to the nitro and sulfonyl groups would be significantly shifted downfield. For instance, in 3-nitroaniline, the carbon atom bearing the nitro group (C3) and the carbon bearing the amino group (C1) appear at distinct chemical shifts.

Benzylic Carbon: A signal for the methylene carbon (CH₂) of the benzyl group would be expected in the aliphatic region, typically around 60-65 ppm.

Hypothetical ¹H and ¹³C NMR Data This table is a theoretical representation based on analogous compounds.

| Technique | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Benzyl-H (aromatic) | ~7.2-7.4 (multiplet, 5H) | Protons on the unsubstituted phenyl ring. |

| Nitroaniline-H (aromatic) | ~7.5-8.5 (3H) | Complex splitting expected due to meta-substitution. | |

| CH₂ (benzylic) | ~4.4 (singlet, 2H) | Adjacent to the sulfonyl group. | |

| ¹³C NMR | Aromatic C (Nitroaniline) | ~110-150 | Carbons attached to NO₂ and SO₂ would be most downfield. |

| Aromatic C (Benzyl) | ~127-135 | Typical range for a monosubstituted benzene (B151609) ring. | |

| Benzylic C | ~60-65 | Aliphatic carbon adjacent to the sulfonyl group. |

Fourier Transform Infrared (FTIR) Spectroscopy: Analysis of Vibrational Modes and Functional Groups

FTIR spectroscopy identifies the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, key vibrational bands would be expected. researchgate.netdtic.milchemicalbook.com

Expected FTIR Absorption Bands This table is a theoretical representation based on known functional group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium-Weak |

| Asymmetric NO₂ Stretch | -NO₂ | 1530 - 1560 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1345 - 1385 | Strong |

| Asymmetric SO₂ Stretch | -SO₂- | 1300 - 1350 | Strong |

| Symmetric SO₂ Stretch | -SO₂- | 1140 - 1160 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on electronic transitions within conjugated systems. Nitroanilines are classic examples of molecules with significant charge-transfer transitions. chemrxiv.org The spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely be dominated by π → π* transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro and sulfonyl groups on the same benzene ring creates a "push-pull" system, which typically results in a strong absorption band at a relatively long wavelength (a bathochromic or red shift). For comparison, p-nitroaniline shows a strong charge-transfer band that is highly sensitive to solvent polarity. chemrxiv.org One would expect a major absorption peak (λ_max) for this compound in the UV-Vis region, likely between 350-400 nm.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₂N₂O₄S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated.

Furthermore, the fragmentation pattern in the MS/MS spectrum would provide structural information. Key expected fragmentations would include:

Loss of the benzyl group (C₇H₇), leading to a prominent peak at m/z 91 (tropylium ion).

Cleavage of the C-S bond, separating the benzylsulfonyl cation from the nitroaniline radical, or vice versa.

Loss of SO₂ from fragments.

Fragmentations characteristic of the nitroaniline core.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information on molecular vibrations, similar to FTIR, but is based on the scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds. The nitro group's symmetric stretching vibration, which is strong in the Raman spectrum, would be a key diagnostic peak. The aromatic ring vibrations would also yield characteristic signals. This technique would serve to confirm the functional groups identified by FTIR and provide a more complete vibrational profile of the molecule.

X-ray Crystallography

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate structural proof. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the geometry around the sulfur atom and the relative orientation of the two aromatic rings. For related compounds like N-benzyl-3-nitroaniline, crystal structure analysis has shown a bent conformation and established the dihedral angle between the aromatic rings. researchgate.net

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. nih.gov This powerful technique provides an unambiguous and highly detailed three-dimensional map of electron density within the crystal, from which the precise positions of individual atoms can be determined. nih.gov

For this compound, a suitable single crystal would be grown and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be meticulously collected and analyzed. The data processing would ultimately yield the absolute configuration of the molecule, confirming the connectivity of the benzylsulfonyl group and the nitroaniline moiety, as well as the bond lengths, bond angles, and torsion angles that define its specific conformation in the solid state.

Analysis of Unit Cell Parameters and Space Group

The foundational data obtained from a single-crystal XRD experiment are the unit cell parameters and the space group. The unit cell is the basic repeating block that constructs the entire crystal lattice. Its dimensions are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters for this compound would be determined with high precision from the diffraction data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Note: This table represents the type of data that would be obtained from a single-crystal XRD analysis. The actual values are dependent on experimental determination.

Investigation of Intermolecular Interactions and Packing Arrangements in the Solid State

Beyond the structure of a single molecule, single-crystal XRD reveals how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, which are crucial for the stability and physical properties of the solid.

In the case of this compound, the analysis would focus on identifying and characterizing interactions such as hydrogen bonds, which could potentially form between the amine group (N-H) and the oxygen atoms of the sulfonyl (S=O) or nitro (N=O) groups. Furthermore, π-π stacking interactions between the aromatic rings of the benzyl and nitroaniline moieties would be investigated. The distances and geometries of these interactions would be precisely measured from the crystal structure data. Understanding these packing arrangements provides insight into the compound's melting point, solubility, and polymorphism.

Computational and Theoretical Investigations of 3 Benzylsulfonyl 5 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a microscopic view of molecular systems.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A DFT study on 3-(Benzylsulfonyl)-5-nitroaniline would involve optimizing its three-dimensional geometry to find the most stable conformation. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are the foundation for all other computational analyses.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only, as no published data exists.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | Data not available | ||

| S-O | Data not available | ||

| C-N (nitro) | Data not available | ||

| C-N (amino) | Data not available | ||

| C-S-C | Data not available | ||

| O-S-O | Data not available | ||

| C-C-N (nitro) | Data not available | ||

| C-C-S-O |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectra, a precise assignment of the spectral bands can be achieved, confirming the molecular structure.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table is for illustrative purposes only, as no published data exists.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) stretch (amino) | Data not available | Asymmetric and symmetric stretching |

| ν(C-H) stretch (aromatic) | Data not available | |

| ν(C=C) stretch (aromatic) | Data not available | |

| ν(S=O) stretch (sulfonyl) | Data not available | Asymmetric and symmetric stretching |

| ν(NO₂) stretch (nitro) | Data not available | Asymmetric and symmetric stretching |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A small energy gap suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound This table is for illustrative purposes only, as no published data exists.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Reaction Mechanism Studies

Computational modeling can be extended to investigate the mechanisms of chemical reactions involving this compound.

Theoretical chemists can model potential reaction pathways, for instance, in its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction mechanism can be elucidated. This provides insights that are often difficult to obtain through experimental means alone.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, this would involve identifying which of the nitrogen or oxygen atoms is most susceptible to protonation, a key factor in its acid-base chemistry and reaction mechanisms in protic solvents.

In-Silico Analysis of this compound: A Search for Computational and Theoretical Data

A comprehensive search for computational and theoretical investigations into the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite a thorough examination of scholarly databases for studies pertaining to its molecular dynamics, conformational analysis, and intermolecular interactions, no specific research dedicated to this particular molecule could be identified.

The initial aim was to construct a detailed article based on existing research, focusing on the computational behavior of this compound. The proposed structure of this article included an in-depth look at its molecular dynamics simulations, encompassing its conformational flexibility in various environments and its aggregation tendencies. However, the absence of published studies on this specific compound makes it impossible to provide scientifically accurate and detailed findings as requested.

While research exists for related chemical structures such as other nitroaniline derivatives, sulfonamides, and benzimidazoles, extrapolating this data to this compound would be scientifically unsound and would not adhere to the strict focus on the specified compound. The principles of scientific accuracy and adherence to verifiable data preclude the generation of an article based on speculation or analogy to different molecules.

Therefore, the sections and subsections outlined for the computational and theoretical investigations of this compound, including molecular dynamics simulations, conformational analysis, and studies of intermolecular interactions, cannot be populated with the required detailed research findings and data tables.

This lack of specific research highlights a potential area for future computational chemistry studies. The unique combination of a benzylsulfonyl group and a nitroaniline moiety presents an interesting subject for theoretical analysis, which could provide valuable insights into its electronic properties, stability, and potential interactions. Until such research is conducted and published, a detailed, evidence-based article on the computational and theoretical investigations of this compound remains an endeavor for future scientific exploration.

Design and Synthesis of Derivatives and Analogues of 3 Benzylsulfonyl 5 Nitroaniline for Chemical Research

Strategic Modifications on the Benzyl (B1604629) Moiety

Research has shown that the phenyl ring of the benzylsulfonyl group can be substituted or even replaced entirely. For instance, analogues have been synthesized where a 4-fluorophenyl group replaces the standard phenyl group, creating a (4-fluorophenyl)sulfonyl moiety. mdpi.com This type of halogenation can alter the electronic properties of the sulfonyl group and introduce new potential interaction points. Furthermore, the core benzyl group itself can be incorporated into larger, more complex heterocyclic systems, such as a dihydrofuran ring, demonstrating its utility as a foundational component in multi-step syntheses. mdpi.com

The benzylic position is also reactive and can be a key site for building more elaborate structures. The use of reagents like benzyl chloride in the formation of complex heterocyclic salts highlights the synthetic utility of the benzyl group as a reactive handle for introducing the entire benzyl-containing fragment into a new molecular framework. rdd.edu.iq

Below is a table illustrating potential strategic modifications to the benzyl moiety and their predicted chemical impact.

| Modification Site | Example Substituent | Predicted Chemical Impact |

| Phenyl Ring of Benzyl Group | -Cl, -F (Electron-Withdrawing) | Increases electrophilicity of the ring; potential for halogen bonding. |

| Phenyl Ring of Benzyl Group | -OCH₃, -CH₃ (Electron-Donating) | Increases electron density of the ring; enhances lipophilicity. |

| Methylene (B1212753) Bridge | Replacement with longer alkyl chain | Increases flexibility and lipophilicity. |

| Entire Benzyl Group | Replacement with a naphthylmethyl group | Increases steric bulk and introduces an extended aromatic system. |

Substitutions on the Aniline (B41778) Ring: Impact on Chemical Properties and Reactivity

The aniline ring of 3-(benzylsulfonyl)-5-nitroaniline is primed for electrophilic aromatic substitution, though its reactivity is complex due to the competing influences of the activating amino group and the deactivating nitro group. The amino group (-NH₂) is a strong ortho-, para-director, while the nitro group (-NO₂) is a strong meta-director. libretexts.org As they are positioned meta to each other, their directing effects are additive, primarily guiding incoming electrophiles to the positions ortho and para to the amino group (positions 2, 4, and 6).

Electron-Withdrawing Groups (EWGs): Adding an EWG, such as a halogen (-Cl) or another nitro group (-NO₂), to the ring would further decrease the basicity of the aniline nitrogen. This is because EWGs pull electron density away from the ring and the lone pair of the nitrogen, making it less available to accept a proton. This effect also increases the acidity of the N-H proton. beilstein-journals.org

Electron-Donating Groups (EDGs): Conversely, adding an EDG, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, would increase the electron density on the ring, thereby increasing the basicity of the aniline nitrogen. beilstein-journals.org

To control the high reactivity of the aniline, the amino group can be protected, for example, through acetylation to form an acetanilide. libretexts.org This strategy attenuates the activating influence of the amino group, allowing for more controlled substitutions before the protecting group is removed via hydrolysis. libretexts.org

The following table summarizes the predicted effects of substituents on the aniline ring's chemical properties.

| Substituent | Position on Ring | Predicted Effect on Amine Basicity | Predicted Effect on Ring Reactivity |

| -Cl | 2, 4, or 6 | Decrease | Deactivation towards further substitution |

| -OCH₃ | 2, 4, or 6 | Increase | Activation towards further substitution |

| -CN | 2, 4, or 6 | Significant Decrease | Strong deactivation towards further substitution |

| -CH₃ | 2, 4, or 6 | Slight Increase | Activation towards further substitution |

Alterations of the Sulfonyl Linkage

The sulfonyl (-SO₂) bridge is a key structural element, providing a stable, electron-withdrawing link between the benzyl and nitroaniline moieties. While robust, this linker can also be the subject of strategic modification to create analogues with different spatial and electronic characteristics.

One approach involves modifying the aromatic group attached to the sulfonyl unit, as seen in the synthesis of derivatives containing a 4-fluorophenylsulfonyl group instead of the traditional benzylsulfonyl group. mdpi.com This "ring approach" focuses on altering the scaffold attached to the zinc-binding group in metalloenzymes, a strategy used in designing sulfonamide-based inhibitors. nih.gov For example, perfluorination of an aromatic ring attached to a sulfonamide has been shown to increase the acidity of the sulfonamide nitrogen. nih.gov

A more drastic alteration involves the complete replacement of the sulfonyl linker. While maintaining the benzyl and 3-nitroaniline (B104315) components, one could envision an analogue such as N-benzyl-3-nitroaniline, where the -SO₂- is replaced by a direct secondary amine linkage (-NH-). nih.govnih.gov This change would fundamentally alter the molecule's geometry, removing the tetrahedral sulfonyl center and replacing it with a trigonal planar (or near-planar) nitrogen. This would significantly impact the bond angles, rotational freedom, and hydrogen bonding capabilities of the molecule. For example, studies on N-benzyl-nitroaniline have shown that the position of the nitro group dramatically affects intermolecular hydrogen bonding patterns in the solid state. nih.gov

Utilization as a Core Building Block for Novel Chemical Entities

This compound is a valuable starting material for synthesizing more complex heterocyclic structures, particularly benzimidazoles and potentially N-substituted pyrroles.

Complex Benzimidazoles: A well-established pathway to benzimidazole (B57391) synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net The 3-amino-5-nitroaniline core of the title compound can be readily converted into a suitable 1,2-diamine precursor. This is achieved through the chemical reduction of the nitro group to a second amino group, yielding 3-(benzylsulfonyl)benzene-1,5-diamine.

This resulting diamine can then be reacted with a wide variety of substituted aromatic or aliphatic aldehydes in the presence of an oxidizing agent or catalyst to induce cyclization and form the benzimidazole ring. researchgate.net This method allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, with the benzylsulfonyl group remaining as a key feature at what would become the 6-position. This synthetic route is highly versatile and has been employed using various catalysts and reaction conditions, including green chemistry approaches. researchgate.netnih.govmdpi.com

The table below illustrates how different aldehydes can be used to generate novel benzimidazole derivatives from the diamine precursor.

| Aldehyde Reactant | Resulting 2-Substituent on Benzimidazole |

| Benzaldehyde | Phenyl |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| Pyridine-4-carboxaldehyde | Pyridin-4-yl |

| Furan-2-carboxaldehyde | Furan-2-yl |

N-Substituted Pyrroles: The primary amine of this compound can also serve as a nucleophile to construct N-substituted pyrroles. Although less direct than benzimidazole synthesis, established methods for pyrrole (B145914) formation could be adapted. For example, one potential route is a one-pot, three-component condensation reaction. nih.gov In such a scenario, the aniline derivative could react with a 1,4-dicarbonyl compound and formaldehyde, where the aniline nitrogen becomes the nitrogen atom of the resulting pyrrole ring. The entire 3-(benzylsulfonyl)-5-nitrophenyl group would thus become a large N-substituent on the newly formed pyrrole.

Another strategy involves the conjugate addition of the aniline's amino group to a suitable Michael acceptor, which could be a precursor for a subsequent cyclization to form the pyrrole ring. mdpi.com These approaches highlight the potential of using this compound as a foundational block for generating libraries of complex, N-substituted heterocyclic compounds for further research.

Future Research Directions and Unexplored Avenues in 3 Benzylsulfonyl 5 Nitroaniline Chemistry

Development of Innovative and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research concerning 3-(Benzylsulfonyl)-5-nitroaniline should prioritize the development of synthetic protocols that are not only efficient but also adhere to the principles of sustainability.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future endeavors could explore:

Catalytic Methodologies: Investigating the use of transition-metal or organocatalysts for the key bond-forming reactions in the synthesis of this compound could lead to milder reaction conditions and improved atom economy.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and potential for facile scaling-up. beilstein-journals.org Developing a continuous-flow synthesis for this compound could streamline its production and allow for the safe handling of potentially energetic nitrated intermediates. beilstein-journals.org

Biocatalysis: The use of enzymes or whole-cell systems for key synthetic steps, such as the selective reduction of a nitro group or the formation of the sulfonyl bond, represents a highly sustainable approach. researchgate.net These methods operate under mild, aqueous conditions and offer high selectivity. researchgate.net

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-based solvents would significantly reduce the environmental footprint of the synthesis. nih.gov

| Sustainable Strategy | Potential Advantage for this compound Synthesis | Relevant Precedent/Concept |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced side reactions. | Efficient synthesis of 1,3,5-triazine (B166579) derivatives under microwave conditions. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and efficiency, particularly in heterogeneous systems. | Sonochemical methods enabling efficient synthesis in aqueous media. nih.gov |

| Avoiding Hazardous Reagents | Replacing toxic or hazardous chemicals with safer alternatives. | Development of synthesis routes that avoid the use of isocyanates. rsc.org |

Exploration of Uninvestigated Reaction Pathways and Novel Transformations

The trifunctional nature of this compound—possessing anilino, nitro, and benzylsulfonyl groups—offers a rich playground for exploring novel chemical transformations. The electronic interplay between the electron-withdrawing nitro and sulfonyl groups and the electron-donating amino group makes this scaffold particularly interesting for chemical derivatization.

Future research should focus on:

Selective Functionalization: Developing protocols for the selective chemical modification of one functional group in the presence of the others. For instance, selective reduction of the nitro group to an amine without affecting the sulfonyl group, or selective N-alkylation/acylation of the aniline (B41778). The selective reduction of one nitro group in dinitrobenzene using sodium hydrogen sulfide (B99878) is a well-established method that could be explored. youtube.comchemicalbook.com

Cyclization Reactions: The aniline and nitro groups are strategically positioned to participate in cyclization reactions to form heterocyclic structures. For example, reductive cyclization could lead to benzimidazole (B57391) derivatives, a scaffold of significant interest in medicinal chemistry. rsc.orgrsc.orgnih.gov The synthesis of 5-nitroindazole (B105863) from 2-amino-5-nitrotoluene demonstrates a similar intramolecular cyclization pathway involving a nitro group. orgsyn.org

Cross-Coupling Reactions: The aniline moiety could be diazotized and subsequently used in various cross-coupling reactions (e.g., Sandmeyer, Suzuki, Heck) to introduce a wide range of substituents onto the aromatic ring, thereby creating a library of novel derivatives.

Transformations of the Sulfonyl Group: Investigating reactions that modify or replace the benzylsulfonyl group could open up new avenues. For instance, desulfonylation reactions or conversion of the sulfone to other sulfur-containing functional groups.

Application of Advanced Computational Methodologies for Predictive Chemistry

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design and saving resources. For this compound, computational chemistry can be a powerful engine for discovery.

Key areas for future computational investigation include:

DFT (Density Functional Theory) Calculations: DFT can be employed to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com This information is crucial for predicting its reactivity, stability, and potential sites for electrophilic or nucleophilic attack. mdpi.com Comparing computed spectroscopic data (NMR, IR) with experimental results can confirm the molecular structure. mdpi.com

Molecular Docking and QSAR: If potential biological targets are identified, molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies could then be used to build models that correlate structural features with biological activity, guiding the design of more potent analogues. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand reaction mechanisms and optimize conditions for desired transformations.

| Computational Method | Potential Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties, bond energies, and vibrational frequencies. | Prediction of reactivity, spectroscopic signatures, and thermodynamic stability. mdpi.com |

| Molecular Docking | Simulation of binding to biological targets (e.g., enzymes, receptors). | Identification of potential protein targets and prediction of binding modes. nih.gov |

| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage evaluation of the "drug-likeness" of derivatives. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. | Understanding conformational flexibility and interactions with solvents or biological membranes. nih.gov |

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The unique structural and electronic features of this compound make it a candidate for integration with cutting-edge technologies in both synthesis and materials science.

Future research could bridge this molecule with:

Automated Synthesis Platforms: The development of robust synthetic routes, particularly those based on flow chemistry, could allow for the integration of this compound synthesis into automated platforms. This would enable the rapid and on-demand generation of derivatives for high-throughput screening.

Organic Electronics: Nitro-aromatic compounds and sulfone-containing polymers are known to have applications in materials science. Investigating the optical and electronic properties of this compound and its polymers could reveal potential applications in organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.

Supramolecular Chemistry: The presence of hydrogen bond donors (N-H) and acceptors (O=S=O, NO2) suggests that this molecule could be a valuable building block for creating complex supramolecular assemblies through hydrogen bonding and π-π stacking interactions. nih.gov The crystal structure of N-benzyl-3-nitroaniline reveals such interactions, which are crucial for crystal engineering. nih.govresearchgate.net

By systematically pursuing these research avenues, the scientific community can move beyond the current understanding of this compound and unlock its full potential as a versatile building block for the synthesis of novel compounds with potentially valuable applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the molecular structure of 3-(Benzylsulfonyl)-5-nitroaniline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and sulfonyl group connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., -NO₂ at ~1520 cm⁻¹ and -SO₂ at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₂N₂O₄S, exact mass 292.06 g/mol) . For analogs like 3-(4-chlorophenoxy)-5-nitroaniline, LC-MS and HPLC are used to verify purity (≥95%) and structural integrity .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer : The sulfonylation step (e.g., benzylsulfonyl chloride reacting with 5-nitroaniline) requires controlled pH (7–8) and anhydrous conditions to minimize side reactions. Catalysts like triethylamine enhance nucleophilic substitution efficiency. Temperature optimization (e.g., 0–5°C during sulfonylation) reduces nitro group degradation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity, as seen in analogs like 3-(3,5-dimethylphenoxy)-5-nitroaniline (95% purity) .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Thermal gravimetric analysis (TGA) evaluates decomposition temperatures, while differential scanning calorimetry (DSC) identifies melting points (e.g., 270–280°C for nitroaniline derivatives). Stability studies under light, heat, and humidity (40°C/75% RH for 4 weeks) are critical for storage recommendations .

Advanced Research Questions

Q. How do substituent effects (e.g., benzylsulfonyl vs. phenoxy groups) influence the reactivity of 5-nitroaniline derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -SO₂, -NO₂) deactivate the aromatic ring, reducing electrophilic substitution rates. Comparative studies of this compound and 3-(4-chlorophenoxy)-5-nitroaniline (CAS 208122-61-6) reveal steric and electronic differences in nucleophilic aromatic substitution reactions. Computational modeling (DFT) predicts charge distribution and reaction pathways .

Q. What mechanistic insights exist for the catalytic reduction of the nitro group in this compound?

- Methodological Answer : Hydrogenation over palladium/carbon (H₂, 1 atm) reduces -NO₂ to -NH₂. Kinetic studies using in-situ IR spectroscopy monitor intermediate formation. Competing pathways (e.g., over-reduction to hydroxylamine) are mitigated by solvent choice (e.g., ethanol vs. THF) and catalyst loading (5–10% Pd). Analogous reductions for 4-fluoro-2-nitroaniline (CAS referenced in ) highlight solvent-dependent selectivity.

Q. How can researchers resolve contradictory data on reaction yields for derivatives like this compound?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Systematic replication under inert atmospheres (argon/glovebox) and standardized analytical protocols (e.g., HPLC calibration) are essential. Cross-validation with analogs like 3-(2-methylphenoxy)-5-nitroaniline (CAS 895929-15-4) ensures reproducibility .

Q. What thermodynamic properties (e.g., solubility, partition coefficients) are critical for formulation studies?

- Methodological Answer : LogP values (octanol/water) predict membrane permeability. For this compound, experimental logP can be derived via shake-flask methods (UV quantification). Solubility in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–10) is assessed using nephelometry. Analog data (e.g., 3-nitro-5-(2,3,5-trimethylphenoxy)aniline) suggest low aqueous solubility, necessitating co-solvents .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to serine proteases, leveraging the sulfonyl group’s electrophilicity. In vitro assays (e.g., fluorogenic substrate cleavage inhibition) quantify IC₅₀ values. Comparative studies with PMSF (benzylsulfonyl fluoride, a known protease inhibitor) highlight structural determinants of activity .

Q. What degradation pathways dominate under accelerated stability conditions?

- Methodological Answer : Photodegradation (ICH Q1B guidelines) under UV light (320–400 nm) generates nitroso and sulfonic acid byproducts, identified via LC-HRMS. Hydrolytic degradation (pH 1–13) cleaves the sulfonyl bond, forming 5-nitroaniline and benzylsulfonic acid. Kinetic modeling (Arrhenius plots) extrapolates shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.